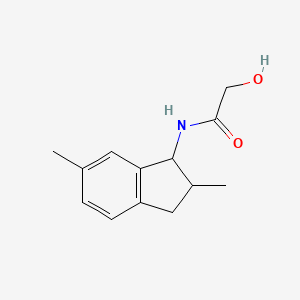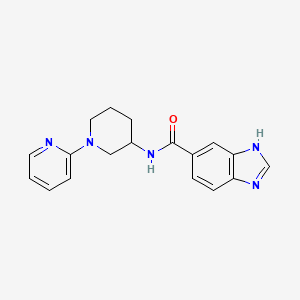
(3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of (3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol involves its binding to the dopamine D2 receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in dopamine signaling, which has been shown to have therapeutic effects in several neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine release in the striatum, which is the region of the brain involved in movement and reward. This has led to its potential use in the treatment of Parkinson's disease and addiction. Additionally, it has been shown to decrease the activity of the mesolimbic dopamine system, which is involved in reward processing and has been implicated in several psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of (3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol is its high potency and selectivity for the dopamine D2 receptor. This makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. Additionally, it has a long half-life, which allows for prolonged inhibition of dopamine signaling. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving (3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol. One area of interest is its potential use in the treatment of addiction. Given its ability to decrease dopamine signaling in the mesolimbic system, it may have therapeutic effects in reducing drug-seeking behavior. Additionally, it may have potential applications in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder, which are also associated with dysregulated dopamine signaling. Finally, further research is needed to explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
The synthesis of (3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol is a complex process involving several steps. The starting material for the synthesis is 3,4-difluoroaniline, which is reacted with morpholine and paraformaldehyde to form 1-(3,4-difluorophenyl)-4-morpholin-4-ylbutane-1,3-dione. This intermediate product is then reacted with sulfonyl chloride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a tool for studying G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in cell signaling and are the target of many drugs. However, studying GPCRs can be challenging due to their complex structure and signaling pathways. This compound has been shown to be a potent and selective antagonist of the dopamine D2 receptor, a GPCR that is involved in several neurological disorders.
Eigenschaften
IUPAC Name |
(3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O4S/c15-11-2-1-10(7-12(11)16)23(20,21)18-8-13(14(19)9-18)17-3-5-22-6-4-17/h1-2,7,13-14,19H,3-6,8-9H2/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOJAUKLAJLYCO-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@@H]2CN(C[C@H]2O)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6638103.png)

![3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide](/img/structure/B6638126.png)
![1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea](/img/structure/B6638134.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide](/img/structure/B6638141.png)

![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)
![2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638160.png)

![2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6638170.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6638180.png)
![(E)-1-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B6638195.png)
![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)